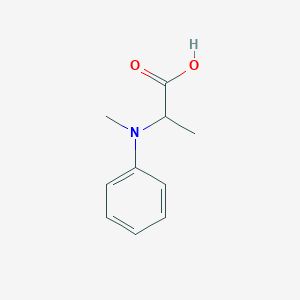

N-methyl-N-phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(N-methylanilino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(10(12)13)11(2)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIMQZCXRUNTAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N Methyl N Phenylalanine and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides versatile and well-established routes to N-methyl-N-phenylalanine. These methods often involve multiple steps, including the use of protecting groups, and have been refined to improve yields and stereochemical control.

Direct N-Methylation Techniques

Direct N-methylation of the amino group of phenylalanine presents a straightforward approach, though it can be challenging due to the potential for over-methylation and the need for protecting other reactive functional groups. One common strategy involves the use of a suitable protecting group for the carboxylic acid, followed by reaction with a methylating agent. For instance, N-methylation of amino acid derivatives can be achieved using dimethyl sulfate in the presence of sodium hydride and a catalytic amount of water. researchgate.net Another approach utilizes amide-like protection with sulfonamides, carbamates, or amides, which enhances the acidity of the N-H bond, facilitating deprotonation and subsequent alkylation. monash.edu

| Reagent/Method | Description | Key Features |

| Dimethyl sulfate/NaH | N-methylation in the presence of sodium hydride and a catalytic amount of water. researchgate.net | Efficient for certain amino acid derivatives. |

| Sulfonamide Protection | Use of sulfonamide protecting groups to increase N-H acidity, followed by base-mediated alkylation. monash.edu | Allows for site-selective N-methylation. |

| o-NBS Protection | Use of o-nitrobenzenesulfonyl (o-NBS) as a protecting group, followed by methylation and deprotection. researchgate.netacs.org | Compatible with solid-phase peptide synthesis. |

Reductive Amination Strategies

Reductive amination is a widely employed method for the synthesis of N-methylated amino acids. nih.gov This strategy typically involves the reaction of an α-keto acid precursor, such as phenylpyruvic acid, with methylamine to form an intermediate imine, which is then reduced to the corresponding N-methyl amino acid. nih.govproquest.com Various reducing agents can be used, including sodium cyanoborohydride and catalytic hydrogenation. researchgate.netyoutube.com The Eschweiler-Clarke reaction is a specific method for the reductive methylation of primary or secondary amines using formaldehyde and formic acid. youtube.com While effective, chemical reductive amination can sometimes lead to byproducts and may require harsh reaction conditions. nih.govproquest.com

Ring Opening of 5-Oxazolidinone Intermediates

The synthesis of N-methyl amino acids via the formation and subsequent reductive cleavage of 5-oxazolidinone intermediates is one of the most widely used and efficient strategies. asianpubs.orgnih.govresearchgate.net This method involves the condensation of an N-protected amino acid, such as an Fmoc- or Cbz-protected phenylalanine, with formaldehyde or paraformaldehyde to form a 5-oxazolidinone ring. researchgate.netresearchgate.net The subsequent ring-opening and reduction, often achieved with a reducing agent like triethylsilane (Et3SiH) in the presence of a strong acid like trifluoroacetic acid (TFA), yields the N-methylated amino acid. asianpubs.orgresearchgate.net This approach is applicable to a wide range of amino acids and is compatible with both solution-phase and solid-phase peptide synthesis. nih.govresearchgate.net

Stereoselective Synthesis Methodologies

Maintaining the stereochemical integrity of the chiral center is a critical aspect of synthesizing N-methyl-L-phenylalanine. Many of the established chemical methods, such as the 5-oxazolidinone strategy, are designed to proceed with high stereoselectivity, preserving the original configuration of the starting L-phenylalanine. nih.govresearchgate.net Biocatalytic methods, by their nature, offer excellent stereoselectivity. For example, the use of enzymes like N-methyl-L-amino acid dehydrogenase from Pseudomonas putida can catalyze the stereoselective synthesis of N-methyl-L-amino acids from α-keto acids. nih.govresearchgate.net Similarly, phenylalanine ammonia (B1221849) lyase (PAL) has been shown to catalyze the regio- and enantioselective N-methylamination of trans-cinnamic acid to produce N-methyl-L-phenylalanine. ijournals.cn

Protecting Group Strategies in this compound Synthesis (e.g., Boc, Carbobenzoxy)

The use of protecting groups is fundamental in the synthesis of this compound to prevent unwanted side reactions at the amino and carboxyl groups. Common nitrogen protecting groups include carbamates such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z). nih.govmasterorganicchemistry.com

The Boc group is typically installed using di-tert-butyl dicarbonate (Boc₂O) and is stable under a variety of conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comprepchem.com

The Cbz group , introduced by Max Bergmann and Leonidas Zervas, is installed using benzyl (B1604629) chloroformate (Cbz-Cl). masterorganicchemistry.comtotal-synthesis.com It is stable to acidic and basic conditions but can be removed by catalytic hydrogenation, which cleaves the benzyl group. masterorganicchemistry.comtotal-synthesis.com

These protecting groups are crucial for directing the synthesis towards the desired product and are selected based on their compatibility with the subsequent reaction conditions. nih.gov For instance, in the 5-oxazolidinone method, Fmoc protection is often used, which is base-labile and orthogonal to the acid-labile conditions used for ring opening. researchgate.net

| Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) masterorganicchemistry.comprepchem.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.comtotal-synthesis.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Amine base (e.g., piperidine) researchgate.netmasterorganicchemistry.com |

Biocatalytic and Fermentative Production Methods

As a more sustainable and environmentally friendly alternative to chemical synthesis, biocatalytic and fermentative methods for producing N-methylated amino acids have been developed. nih.govproquest.com These approaches often offer high enantiopurity and avoid the use of toxic reagents. nih.govproquest.com

Engineered microorganisms, such as Corynebacterium glutamicum, have been metabolically engineered for the de novo production of N-methylphenylalanine from simple carbon sources like glucose. nih.govproquest.com This is achieved by introducing heterologous enzymes that can catalyze the reductive methylamination of phenylpyruvate, an intermediate in the phenylalanine biosynthesis pathway. nih.govproquest.com For example, an imine reductase, such as Δ¹-piperideine-2-carboxylate reductase (DpkA) from Pseudomonas putida, can be expressed in C. glutamicum to convert phenylpyruvate and monomethylamine into N-methylphenylalanine. nih.govproquest.com In one study, this engineered strain produced N-methylphenylalanine at a titer of 0.73 ± 0.05 g/L. nih.gov

Enzymatic synthesis using isolated enzymes has also been demonstrated. A novel enzyme, N-methyl-L-amino acid dehydrogenase from Pseudomonas putida, has been shown to catalyze the synthesis of N-methyl-L-phenylalanine. nih.govresearchgate.net Another biocatalytic approach involves the use of a phenylalanine ammonia lyase (PAL) from Lycoris radiata (LrPAL3), which can catalyze the one-step N-methylamination of trans-cinnamic acid to generate N-methyl-L-phenylalanine. ijournals.cn

Fermentative production of N-methylated amino acids can also be achieved through S-adenosyl-L-methionine (SAM)-dependent methylation. nih.gov For instance, engineered C. glutamicum expressing an anthranilate N-methyltransferase has been used to produce N-methylanthranilate, demonstrating the potential of this strategy for N-alkylation of aromatic amino acids. mdpi.com

| Method | Organism/Enzyme | Precursor | Key Features |

| Fermentation | Engineered Corynebacterium glutamicum | Phenylpyruvate | De novo production from glucose; avoids toxic reagents. nih.govproquest.com |

| Enzymatic Synthesis | N-methyl-L-amino acid dehydrogenase (Pseudomonas putida) | α-Keto acids | High stereoselectivity. nih.govresearchgate.net |

| Enzymatic Synthesis | Phenylalanine ammonia lyase (Lycoris radiata) | trans-Cinnamic acid | One-step, regio- and enantioselective synthesis. ijournals.cn |

Enzymatic Routes via N-Methyl-L-Amino Acid Dehydrogenase

A highly efficient and stereoselective method for synthesizing N-methyl-L-phenylalanine involves the use of the novel enzyme, N-methyl-L-amino acid dehydrogenase (NMAADH). researchgate.net Researchers have successfully employed NMAADH from the bacterium Pseudomonas putida ATCC12633 to catalyze the reductive amination of phenylpyruvic acid with methylamine. researchgate.net This biocatalytic approach is noted for its exceptional performance, achieving a 98% yield and an enantiomeric excess of over 99% for the L-isomer. researchgate.net

The reaction mechanism is dependent on a nicotinamide cofactor, typically NADPH. To ensure the continuous progress of the reaction and make the process economically viable, a co-factor recycling system is integrated. researchgate.net This is commonly achieved by using a secondary enzyme, such as glucose dehydrogenase from Bacillus subtilis, which regenerates the consumed NADPH. researchgate.net The kinetic mechanism for this class of enzymes proceeds in an ordered sequence where NADPH, the α-keto acid (phenylpyruvate), and methylamine bind to the enzyme in that specific order before the product, N-methyl-L-phenylalanine, is released. researchgate.net

Engineered Microbial Systems for de novo Biosynthesis (e.g., Corynebacterium glutamicum)

Beyond isolated enzyme systems, metabolic engineering of whole-cell biocatalysts offers a sustainable route for the de novo production of this compound from simple carbon sources like glucose. nih.govnih.gov Corynebacterium glutamicum, a bacterium well-established for industrial amino acid production, has been successfully engineered for this purpose. nih.govnih.gov

The core strategy involves redirecting the cell's metabolic flux towards the precursor molecule, phenylpyruvate, and then converting it to the final product. nih.gov Key genetic modifications to achieve this include:

Abolishing By-product Formation : To maximize the accumulation of phenylpyruvate, genes for competing pathways are deleted. This includes deleting the trpEG genes (encoding anthranilate synthase) to block the tryptophan synthesis pathway and the ilvE and aroT genes (encoding aminotransferases) to prevent the conversion of phenylpyruvate to L-phenylalanine. nih.govnih.gov

Heterologous Gene Expression : An engineered gene for an N-methyl-L-amino acid dehydrogenase is introduced into the C. glutamicum strain. nih.gov Specifically, the dpkA gene from Pseudomonas putida, encoding a Δ-1-piperideine-2-carboxylate reductase with NMAADH activity, has been used. nih.gov A mutated version, DpkAP262A,M141L, showed improved catalytic efficiency with phenylpyruvate. nih.govnih.gov

Upon the addition of methylamine to the culture medium, these engineered strains can produce this compound. nih.govnih.gov The production performance varies depending on the carbon source used. nih.govnih.gov

| Carbon Source | Titer (g/L) | Volumetric Productivity (g/L/h) | Yield (g/g) | Source |

|---|---|---|---|---|

| Glucose | 0.73 ± 0.05 | 0.01 | 0.052 | nih.govnih.gov |

| Xylose | 0.6 ± 0.04 | 0.008 | 0.05 | nih.gov |

Optimization of Biocatalytic Reaction Conditions

Maximizing the efficiency of biocatalytic routes for this compound production hinges on the careful optimization of several reaction parameters. A primary strategy involves protein engineering to enhance the catalyst's intrinsic properties. For instance, the wild-type DpkA enzyme from P. putida shows a preference for pyruvate over phenylpyruvate. nih.gov By introducing specific amino acid substitutions (P262A and M141L), researchers successfully altered the enzyme's substrate binding pocket, resulting in comparable catalytic efficiencies for both substrates and thereby improving the specific conversion to this compound. nih.govnih.gov

Another critical aspect of optimization is ensuring a robust and efficient supply of the necessary co-factor, NADPH. In both enzymatic systems and whole-cell biocatalysts, co-factor regeneration is essential for sustained product formation. researchgate.netnih.gov This is often accomplished by coupling the primary reaction to a secondary dehydrogenase that utilizes a cheap sacrificial substrate, like glucose, to convert NADP+ back to NADPH. researchgate.net

In fermentative processes using engineered microbes, optimization also involves fine-tuning the culture conditions. nih.gov This can include adjusting the concentration of precursors like glucose and methylamine and modifying the composition of the minimal medium to achieve optimal cell growth and product synthesis. nih.gov

Solid-Phase Synthesis Techniques for this compound Incorporation

Incorporating this compound into peptides during solid-phase peptide synthesis (SPPS) presents significant challenges, primarily due to the steric hindrance caused by the N-methyl group. researchgate.net This steric bulk makes the coupling of an incoming protected amino acid to the N-methylated amine difficult, often resulting in low yields and incomplete reactions. researchgate.netnih.gov

To overcome these coupling difficulties, highly efficient and potent coupling reagents are required. nih.gov Research has shown that phosphonium- and aminium-based reagents are particularly effective. Among the most promising are (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) or combinations like PyBOP with 1-hydroxy-7-azabenzotriazole (HOAt). researchgate.netnih.gov Even with these advanced reagents, double or triple coupling cycles are often necessary to drive the reaction to completion, especially when coupling another amino acid onto an N-methylated residue. researchgate.net

The final cleavage step, where the completed peptide is removed from the solid support using strong acids like trifluoroacetic acid (TFA), can also introduce side reactions specific to N-methylated peptides. nih.gov These include:

Fragmentation : Cleavage of the peptide bond between two consecutive N-methylamino acid residues. nih.gov

Diketopiperazine (DKP) Formation : An intramolecular cyclization reaction that can occur at the N-terminus of the peptide. nih.gov

Loss of N-terminal Group : If the peptide contains an acetylated N-methylamino acid at the N-terminus, this group can be lost during TFA cleavage. nih.gov

The duration of the cleavage step is a critical parameter that must be carefully controlled to minimize these unwanted side reactions. nih.gov

Diastereoselective Synthesis of this compound Derivatives

The synthesis of complex derivatives of this compound where multiple stereocenters are present requires advanced methods that can control the spatial arrangement of atoms with high precision. One such powerful technique is the palladium(0)-catalyzed intramolecular Mizoroki–Heck annulation, which has been successfully applied to the diastereoselective synthesis of N-methylspiroindolines. nih.gov

In this approach, a suitably designed precursor, such as a cyclopentenyl-tethered 2-bromo-N-methylaniline, undergoes a ring-closing reaction catalyzed by a palladium complex. nih.gov This reaction forms a new carbon-carbon bond and creates a complex spirocyclic structure. The use of the catalyst Pd(t-Bu3P)2 has proven effective for this transformation. nih.gov This methodology allows for the synthesis of a series of N-methylspiroindolines in yields ranging from 59% to 81%, and crucially, with exceptionally high diastereoselectivity of over 98%. nih.gov The resulting spiroindoline can be further modified, for example, through palladium-catalyzed carbonylation, to introduce other functional groups and create complex, rigidified unnatural amino acids derived from this compound. nih.gov

Applications of N Methyl N Phenylalanine and Its Derivatives in Peptide and Peptidomimetic Chemistry

Role as Chiral Building Blocks in Organic Synthesis

N-methyl-N-phenylalanine and its parent compound, phenylalanine, serve as crucial chiral building blocks in organic synthesis, particularly for the creation of unnatural α-amino acid derivatives. nih.govnih.gov The inherent chirality of these molecules allows for the stereocontrolled synthesis of complex structures. nih.gov A practical method for synthesizing both (R)- and (S)-enantiomers of unnatural phenylalanine derivatives involves the asymmetric α-alkylation of a glycine (B1666218) Schiff base with substituted benzyl (B1604629) bromides. nih.govnih.gov This reaction is often catalyzed by pseudoenantiomeric phase transfer catalysts, such as those derived from Cinchona alkaloids. nih.govnih.gov The choice of catalyst dictates the resulting stereochemistry of the product in a predictable manner. nih.govnih.gov

Because of its nonpolar and bulky side chain, phenylalanine is a favored residue in peptidomimetics targeting hydrophobic binding sites. mdpi.org For instance, many aspartyl proteases, including HIV protease and renin, show a preference for hydrophobic amino acid side chains at the P1 position. mdpi.org The ability to synthesize a variety of chiral phenylalanine derivatives, including N-methylated versions, expands the toolbox for medicinal chemists to design potent and selective therapeutic agents. nih.gov

Integration into Peptide Synthesis

The incorporation of this compound into peptide chains is a widely used strategy to enhance the pharmacokinetic properties of bioactive peptides. mdpi.orgnih.govasianpubs.orgpeptide.com N-methylated amino acids can be integrated into peptides through both solid-phase and solution-phase synthesis methods. asianpubs.org The synthesis of N-methyl amino acids in a form suitable for peptide synthesis has been a focus of chemical research, with various protocols developed for their efficient preparation. asianpubs.orgresearchgate.net

The introduction of an N-methyl group on the peptide backbone has profound effects on the resulting molecule's properties. asianpubs.orgpeptide.com These modifications are instrumental in transforming promising peptide leads into viable drug candidates by overcoming inherent liabilities such as enzymatic degradation and poor membrane permeability. peptide.compeptide.com

The N-methylation of a peptide backbone can significantly impact its conformation. ub.edu This is due to several factors, including a lowered energy barrier between the cis and trans configurations of the N-methylated amide bond, which favors the cis conformation. ub.edu This allows the N-methylated peptide to adopt conformations that would otherwise be inaccessible. ub.edu The conformational changes induced by N-methylation can be harnessed to design peptides with improved biological activity. mdpi.com For example, in a study of TA4 peptide analogs, the introduction of N-MePhe resulted in a conformational shift, with a slight increase in beta and turn structures and a decrease in helical structure. mdpi.com

| Peptide Modification | Conformational Effect | Reference |

| N-methylation of amide backbone | Reduced backbone flexibility, stabilization of specific conformations | peptide.com |

| N-methylation | Favors cis amide bond configuration | ub.edu |

| TA4(3,7-NMePhe) | Increase in beta and turn structure, reduction in helical structure | mdpi.com |

A primary advantage of incorporating this compound into peptidomimetics is the significant enhancement of their stability against proteolytic degradation. peptide.comresearchgate.netnih.gov Proteolytic enzymes, which are abundant in the body, readily cleave standard peptide bonds, leading to a short in-vivo half-life for many peptide drugs. peptide.compeptide.com

The N-methyl group on the peptide backbone acts as a steric shield, hindering the approach of proteases and preventing the enzymatic cleavage of the amide bond. peptide.comresearchgate.net This increased resistance to enzymatic degradation prolongs the circulation time of the peptide, thereby enhancing its therapeutic efficacy. peptide.compeptide.com N-methylation is a well-established strategy to improve the metabolic stability of peptides. nih.gov For instance, Nα methylation has been shown to protect cytochrome c-557 from aminopeptidase (B13392206) degradation. nih.gov

| Modification | Effect on Proteolytic Stability | Mechanism | Reference |

| N-methylation of peptide backbone | Increased stability | Steric hindrance preventing enzyme access | peptide.compeptide.com |

| Nα methylation | Protection from aminopeptidases | Steric hindrance and altered electronic properties of the N-terminus | nih.gov |

Incorporating this compound into peptides can significantly improve their bioavailability and membrane permeability. peptide.comresearchgate.net Many peptides exhibit poor absorption and are unable to cross cellular membranes, limiting their therapeutic applications, particularly for intracellular targets. peptide.commdpi.com N-methylation increases the lipophilicity of the peptide, which can facilitate its passage through lipid bilayers. researchgate.net

Recent studies have highlighted the remarkable ability of peptides rich in N-methyl-phenylalanine to passively diffuse across the blood-brain barrier (BBB). peptide.compeptide.comnih.gov This has led to their investigation as potential shuttles for delivering therapeutic agents to the central nervous system. researchgate.netnih.govacs.org For example, peptides such as N-MePhe-(N-MePhe)3-CONH2 have been shown to carry various drug cargoes across in-vitro BBB models. nih.govacs.org The mechanism is believed to involve passive diffusion, bypassing the need for specific receptor-mediated transport. researchgate.net

| Peptide | Application | Permeability Enhancement | Reference |

| N-MePhe-(N-MePhe)3-CONH2 | Blood-Brain Barrier Shuttle | Passive diffusion across the BBB | nih.govacs.org |

| Cha-(N-MePhe)3-CONH2 | Blood-Brain Barrier Shuttle | Passive diffusion across the BBB | nih.govacs.org |

| 2Nal-(N-MePhe)3-CONH2 | Blood-Brain Barrier Shuttle | Passive diffusion across the BBB | nih.govacs.org |

Design and Synthesis of Peptidomimetics Incorporating this compound

The design and synthesis of peptidomimetics incorporating this compound is a key area of research aimed at developing drug-like molecules with improved therapeutic profiles. researchgate.netacs.org Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have enhanced properties such as stability and bioavailability. longdom.org

The process of designing peptidomimetics can follow two main approaches: a medicinal chemistry approach, where parts of a peptide are systematically replaced with non-peptide elements, and a biophysical approach, which involves designing molecules based on a hypothesized bioactive conformation. nih.gov The incorporation of this compound is a powerful tool in both approaches, allowing for the fine-tuning of the molecule's three-dimensional structure and physicochemical properties. core.ac.uk

Cyclic peptidomimetics represent a particularly promising class of therapeutic agents, and the inclusion of this compound can play a crucial role in their design and function. ub.eduuu.nl Cyclization of a peptide can pre-organize it into a bioactive conformation, leading to increased receptor affinity and selectivity. mdpi.com However, cyclization alone may not be sufficient to overcome issues of poor permeability.

Impact on Receptor Selectivity in Peptide Design

The incorporation of an N-methyl group on the amide nitrogen of a peptide backbone is a subtle yet powerful modification that can profoundly influence the pharmacological properties of a peptide. researchgate.net One of the most significant consequences of this modification is the alteration of receptor selectivity. researchgate.net N-methylation introduces a conformational constraint by restricting the rotation around the Cα-C bond and influencing the cis-trans isomerization of the peptide bond. peptide.comasianpubs.org This reduction in backbone flexibility can lock the peptide into a specific conformation that may be more favorable for binding to one receptor subtype over another, thereby enhancing selectivity. researchgate.netpeptide.com

The N-methyl group eliminates the amide proton's ability to act as a hydrogen bond donor, which can be critical for receptor interaction. peptide.com If the original hydrogen bond is essential for binding to multiple receptor subtypes, its removal can lead to a general loss of affinity. However, if this interaction is only crucial for binding to a specific off-target receptor, its elimination can significantly improve the selectivity for the desired target. researchgate.net Furthermore, the steric bulk of the methyl group can create unfavorable interactions at one receptor binding site while being well-tolerated or even beneficial at another.

Research on cyclic peptide integrin antagonists has demonstrated that a designed approach to N-methylation can lead to a tremendous enhancement in selectivity among different integrin receptor subtypes (α5β1, αvβ3, and αIIbβ3). researchgate.net By systematically N-methylating externally oriented (solvent-exposed) amide bonds, researchers can modulate the peptide's conformation to favor binding to a single receptor type. researchgate.net This strategy underscores how N-methylation can be a tool to elucidate the bioactive conformation of peptides and refine their receptor interaction profiles. nih.govcipsm.de

A notable example of N-methylation's impact is observed in the design of opioid peptide analogues. In a study aimed at determining the effect of side-chain conformational restriction on opioid receptor selectivity, researchers substituted the Phenylalanine residue in the cyclic opioid peptide analogue H-Tyr-D-Orn-Phe-Glu-NH₂ with N-alpha-methylphenylalanine (NαMePhe). The parent peptide lacks significant opioid receptor selectivity. The resulting analogue, H-Tyr-D-Orn-NαMePhe-Glu-NH₂, exhibited very low potency, indicating that N-alkylation at this specific position was detrimental to its activity at the target opioid receptors. nih.gov This finding highlights that the impact of N-methylation is highly context-dependent and can drastically alter receptor binding and subsequent biological activity.

| Peptide Analogue | Modification at Position 3 | Observed Potency | Reference |

|---|---|---|---|

| H-Tyr-D-Orn-Phe-Glu-NH₂ | Phenylalanine (Unmodified) | Potent, but lacks significant selectivity | nih.gov |

| H-Tyr-D-Orn-Aic-Glu-NH₂ | 2-aminoindan-2-carboxylic acid (Aic) | Potent agonist with high preference for μ-receptors | nih.gov |

| H-Tyr-D-Orn-NαMePhe-Glu-NH₂ | N-alpha-methylphenylalanine | Very low potency | nih.gov |

This compound in Biologically Active Peptide Analogues

This compound is a key component in a variety of biologically active peptide analogues, where its inclusion serves to enhance pharmacokinetic and pharmacodynamic properties. researchgate.netnih.gov The N-methylation of the peptide backbone confers increased resistance to proteolytic degradation by enzymes, which typically cleave the amide bonds of unmodified peptides. peptide.compeptide.com This enhanced enzymatic stability leads to a longer in vivo half-life, a crucial attribute for therapeutic peptides. peptide.compeptide.com

Beyond stability, the incorporation of this compound can improve membrane permeability and bioavailability. asianpubs.orgnih.gov The replacement of a polar N-H group with a non-polar N-CH₃ group increases the lipophilicity of the peptide, which can facilitate its passage through cellular membranes. researchgate.net Notably, recent studies have shown that peptides rich in N-methyl phenylalanine can passively diffuse across the blood-brain barrier, opening possibilities for their use as shuttles to deliver therapeutics to the central nervous system. peptide.compeptide.com

This compound is also found in naturally occurring, biologically active peptides. One such example is Pepticinnamin E, a member of the cinnamoyl-peptide family of protease inhibitors. The total synthesis of Pepticinnamin E requires the incorporation of N-methyl-L-phenylalanine, highlighting the importance of this modified amino acid in the structure and function of natural products. asianpubs.orgasianpubs.org

The substitution of standard amino acids with their N-methylated versions can lead to analogues with specific biological activities, such as enzyme inhibitors, receptor antagonists, or agonists. researchgate.netnih.gov For instance, N-methylated derivatives of the natural peptide β-amyloid, which is associated with Alzheimer's disease, have been shown to prevent the formation of fibrillar aggregates and inhibit the toxicity of the native peptide. nih.gov This demonstrates the potential of using this compound to create peptidomimetics that can modulate pathological processes.

| Property | Effect of this compound Incorporation | Reference |

|---|---|---|

| Proteolytic Stability | Increases resistance to enzymatic degradation, leading to a longer half-life. | peptide.compeptide.com |

| Membrane Permeability | Enhances lipophilicity, improving passage through cell membranes and the blood-brain barrier. | peptide.compeptide.comnih.gov |

| Receptor Selectivity | Alters peptide conformation, potentially leading to enhanced binding selectivity for specific receptor subtypes. | researchgate.netnih.gov |

| Biological Activity | Can convert agonists to antagonists or create potent enzyme inhibitors. Found in natural products like Pepticinnamin E. | peptide.comasianpubs.orgasianpubs.org |

Biochemical and Enzymatic Studies Involving N Methyl N Phenylalanine

Investigation of Enzyme-Substrate Interactions

The interaction of N-methyl-N-phenylalanine with enzymes and transporters is a critical area of research for understanding its biological activity and potential applications.

Substrate and Inhibitor Studies with Phenylalanine Ammonia (B1221849) Lyase (PAL)

Phenylalanine ammonia lyase (PAL) is a pivotal enzyme in the phenylpropanoid pathway, catalyzing the deamination of L-phenylalanine to trans-cinnamic acid. rsc.org Studies have investigated N-methylated derivatives of phenylalanine to probe the mechanism of PAL.

Research using PAL from Petroselinum crispum demonstrated that N-methyl-L-phenylalanine acts as a reluctant substrate for the enzyme. researchgate.net In contrast, N-methylated 4-nitro-L-phenylalanine and N,N-dimethyl-4-nitro-L-phenylalanine were found to be potent inhibitors of PAL. researchgate.net These findings suggest that while the N-methyl group hinders the deamination reaction, modifications to the phenyl ring can convert the molecule into a strong inhibitor. researchgate.net

| Compound | Parameter | Value |

|---|---|---|

| N-methyl-L-phenylalanine | Km | 6.6 mM |

| kcat | 0.22 s-1 | |

| N-methyl-4-nitro-L-phenylalanine | Ki | 130 nM |

| N,N-dimethyl-4-nitro-L-phenylalanine | Ki | 8 nM |

Interactions with Amino Acid Transporters (e.g., L-Type Amino Acid Transporter 1 (LAT1))

The L-Type Amino Acid Transporter 1 (LAT1) is crucial for the transport of large neutral amino acids across cell membranes, including the blood-brain barrier. nih.govscienceopen.com Its interaction with amino acid-related drugs and compounds is of significant pharmacological interest.

Studies utilizing a Xenopus laevis oocyte expression system have shown that N-methyl phenylalanine does not inhibit the LAT1-mediated uptake of [14C]phenylalanine. nih.gov This indicates that the N-methylation of the amino group of phenylalanine prevents its effective binding and transport by LAT1. For a compound to be a substrate for LAT1, it is proposed that it must possess a free carboxyl and an amino group. nih.govresearchgate.net The presence of the methyl group on the nitrogen atom likely disrupts the necessary interactions for recognition and transport by LAT1.

Role in Metabolic Pathways and Biosynthesis

While not a common natural metabolite, this compound has become a target for production in engineered microbial systems, highlighting its role as a product of diverted metabolic pathways.

De Novo Production Mechanisms in Microbial Systems

Metabolic engineering has enabled the de novo production of N-methylphenylalanine in microbial hosts, primarily Corynebacterium glutamicum. nih.govmdpi.com This is achieved by introducing and engineering specific enzymatic pathways. The process typically involves the reductive methylamination of phenylpyruvate. nih.govnih.gov

A key enzyme utilized in this process is a Δ-1-piperideine-2-carboxylate reductase (DpkA) from Pseudomonas putida. nih.gov Specific mutations (P262A and M141L) in DpkA were shown to alter its substrate preference, allowing for comparable catalytic efficiencies with both phenylpyruvate and pyruvate. nih.gov The production strain of C. glutamicum is engineered to overproduce phenylpyruvate by deleting genes involved in the biosynthesis of L-tryptophan and L-phenylalanine, such as trpEG, ilvE, and aroT. nih.govmdpi.com When this engineered strain expresses the mutated DpkA in the presence of monomethylamine, it produces N-methylphenylalanine. nih.govmdpi.com

| Carbon Source | Titer (g L-1) | Volumetric Productivity (g L-1 h-1) | Yield (g g-1) |

|---|---|---|---|

| Glucose | 0.73 ± 0.05 | 0.01 | 0.052 |

| Xylose | 0.6 ± 0.04 | 0.008 | 0.05 |

Intermediates in Metabolic C1 Assimilation Pathways

N-methylated amino acids can serve as intermediates in C1 assimilation pathways in certain microorganisms. nih.gov For instance, N-methylglutamate is an intermediate in the C1 assimilation of monomethylamine in methylotrophic bacteria. nih.gov While this compound is not a primary intermediate in these natural pathways, its production through engineered reductive methylamination demonstrates the utility of C1 donors like monomethylamine in creating novel N-methylated compounds. nih.gov The enzymatic machinery for C1 assimilation can be harnessed and repurposed for the synthesis of various N-alkylated amino acids.

Phenylalanine Metabolism Diversion and its Implications in Biological Systems

The biosynthesis of this compound in engineered microbes is a prime example of diverting the natural phenylalanine metabolic pathway. In plants and many microorganisms, phenylalanine is a precursor for a vast array of primary and secondary metabolites. frontiersin.org The phenylpropanoid pathway, initiated by PAL, leads to the synthesis of lignins, flavonoids, and other crucial compounds. rsc.org

In the engineered C. glutamicum strains, the metabolic flux that would normally lead to L-phenylalanine is intentionally redirected. nih.govmdpi.com By knocking out the aminotransferases that convert phenylpyruvate to phenylalanine, a key intermediate is accumulated. mdpi.comnih.gov The subsequent introduction of a novel enzyme, the engineered DpkA, allows for the conversion of this accumulated phenylpyruvate into this compound, a compound not naturally produced by the host. nih.govnih.gov This diversion has significant implications for synthetic biology, demonstrating the potential to produce valuable non-proteinogenic amino acids and other specialty chemicals from simple carbon sources.

Protein Engineering and Modification Studies

The incorporation of N-methylated amino acids, such as this compound, into peptides is a significant strategy in protein engineering and medicinal chemistry. This modification, where a methyl group is added to the amide nitrogen of the peptide backbone, imparts unique structural and functional properties to the resulting peptide analogues. Research has shown that N-methylation can enhance pharmacological characteristics by increasing stability against proteolytic degradation, improving membrane permeability, and modulating receptor selectivity.

A notable area of research involves the modification of neuropeptides, such as vasopressin and oxytocin (B344502), with this compound. These studies aim to understand the relationship between the peptide's conformation and its interaction with specific G-protein coupled receptors. By substituting native amino acids with their N-methylated counterparts at specific positions, researchers can probe the conformational requirements for receptor binding and signaling. For instance, analogues of arginine vasopressin (AVP) containing this compound have been synthesized and studied to determine their effects on vasopressor (V1a), renal (V2), and oxytocin (OT) receptors.

These investigations have revealed that the stereochemistry (D- or L-configuration) and the position of the this compound residue are critical for the resulting biological activity, which can range from agonism to antagonism. Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool in these studies, used to determine the solution conformation of these modified peptides and understand how N-methylation influences the cis/trans isomerization of peptide bonds.

The table below summarizes findings from studies on arginine vasopressin (AVP) analogues modified with this compound, highlighting the impact of these modifications on receptor activity.

Table 1. Effects of this compound Substitution in Arginine Vasopressin (AVP) Analogues

| Analogue | Modification Details | Observed Biological Activity | Reference |

|---|---|---|---|

| [D-MePhe²,MePhe³]AVP | Substitution with D-N-methylphenylalanine at position 2 and L-N-methylphenylalanine at position 3. | Displays low antiuterotonic and antipressor activities. | nih.gov |

Recent advancements have also focused on ribosomal strategies to incorporate N-methylated amino acids into peptides and proteins, which could enable the biotechnological production of novel therapeutic peptides with enhanced properties.

Research in Neurotransmitter Interactions

The existing body of research focuses heavily on its parent compound, phenylalanine, which is a well-known precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. Studies in this area explore how phenylalanine levels can influence neurotransmitter production and the pathophysiology of conditions like phenylketonuria (PKU). However, this research does not extend to the N-methylated derivative.

Therefore, due to the absence of available scientific data on this specific topic, the section on "Research in Neurotransmitter Interactions" for this compound cannot be provided.

Computational Chemistry and Theoretical Modeling of N Methyl N Phenylalanine Structures and Interactions

Conformational Analysis of N-Methyl-N-Phenylalanine Containing Systems

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are rigid structures that serve as excellent models for studying the conformational effects of amino acid modifications. X-ray crystallography studies on cyclic dipeptides containing N-methyl-phenylalanine have provided valuable data on their solid-state conformations. nih.govnih.govacs.org

In a study of cis- and trans-diketopiperazines of N-methyl-phenylalanine with thia-pipecolic acids and thia-prolines, ten new crystal structures were determined. nih.gov These N-methylated analogs lack strong hydrogen bonds in their crystal structures, which minimizes the impact of crystal packing on the molecular conformation. nih.gov This allows for a clearer understanding of the intrinsic conformational preferences dictated by the N-methyl-phenylalanine residue.

The conformation of the diketopiperazine ring in these structures is influenced by the presence of the N-methyl group. The planarity of the peptide bonds and the puckering of the six-membered ring are key conformational features. The orientation of the N-methyl group and the phenyl side chain relative to the DKP ring are also critical aspects of their three-dimensional structure.

Table 1: Crystallographic Data for selected this compound containing Diketopiperazines

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| cyclo[(β-S)Pip-(NMe)Phe] | Monoclinic | P2₁ | 9.345 | 6.132 | 13.087 | 99.87 |

| cyclo[(γ-S)Pip-(NMe)Phe] | Orthorhombic | P2₁2₁2₁ | 10.123 | 11.456 | 12.543 | 90 |

| cyclo[(δ-S)Pip-(NMe)Phe] | Monoclinic | P2₁ | 8.765 | 7.891 | 10.987 | 105.4 |

| cyclo[(β-S)Pro-(NMe)Phe] | Orthorhombic | P2₁2₁2₁ | 9.876 | 10.123 | 14.321 | 90 |

| cyclo[(γ-S)Pro-(NMe)Phe] | Monoclinic | C2 | 15.432 | 5.987 | 13.876 | 110.2 |

Data synthesized from a study on cis- and trans-diketopiperazines of N-methyl-phenylalanine with thia-pipecolic acids and thia-prolines. nih.gov

Interplay of Intermolecular and Intramolecular Factors in Molecular Architecture

The three-dimensional structure of molecules in the condensed phase is a result of a delicate balance between intramolecular and intermolecular forces. nih.gov Intramolecular forces, such as steric hindrance and torsional strain, dictate the preferred conformation of an individual molecule. youtube.com Intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and hydrogen bonds, govern how molecules pack together in a crystal lattice or interact in solution. khanacademy.orglibretexts.org

In N-methylated cyclic dipeptides, the absence of the N-H proton eliminates the possibility of classical N-H···O hydrogen bonds, which are a dominant feature in the crystal packing of their non-methylated counterparts. nih.gov This absence of strong, directional hydrogen bonds means that weaker intermolecular forces, such as C-H···O interactions and van der Waals forces, play a more significant role in determining the crystal packing. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for investigating the electronic structure and properties of molecules like this compound. These methods provide a theoretical framework for understanding molecular conformations, reaction mechanisms, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that has proven to be highly effective in studying the structure and properties of medium-sized organic molecules. researchgate.netgelisim.edu.trdntb.gov.ua DFT calculations have been successfully applied to reproduce the experimentally observed molecular conformations of N-methyl-phenylalanine-containing cyclic dipeptides in the gas phase. nih.gov The close agreement between the calculated gas-phase structures and the experimental solid-state structures indicates that the molecular conformation is primarily governed by intramolecular interactions, with intermolecular packing forces having a relatively weak influence in the absence of strong hydrogen bonds. nih.gov

DFT has also been employed to investigate the interactions of phenylalanine residues in β-sheet-like structures, providing insights into the energetic importance of π-stacking interactions. nih.gov While these studies focused on phenylalanine, the methodologies can be extended to understand the impact of N-methylation on such interactions.

Computational studies are crucial for elucidating the relationship between the structure of this compound and its physicochemical and biological properties. The incorporation of an N-methyl group into a peptide backbone is known to alter its conformational flexibility and can enhance its potency and pharmacokinetic properties, such as membrane permeability and metabolic stability. asianpubs.orgnih.gov

Theoretical models can help to rationalize these observations. For example, conformational analysis can reveal how N-methylation pre-organizes a peptide into a bioactive conformation, leading to enhanced receptor binding. Furthermore, calculations of properties such as lipophilicity and polar surface area can provide insights into the improved membrane permeability of N-methylated peptides. nih.gov

Table 2: Calculated Molecular Properties of this compound

| Property | Value | Method |

| Molecular Weight | 179.22 g/mol | PubChem |

| XLogP3 | -1.5 | PubChem |

| Hydrogen Bond Donor Count | 2 | AA Blocks |

| Hydrogen Bond Acceptor Count | 3 | AA Blocks |

| Rotatable Bond Count | 4 | AA Blocks |

Data obtained from publicly available chemical databases. nih.govaablocks.com

Analysis of Excited State Properties

The excited-state properties of aromatic amino acids are of significant interest due to their role in fluorescence spectroscopy and photochemistry. Theoretical studies on the excited states of phenylalanine have provided a detailed picture of its deactivation mechanisms following photoexcitation. rsc.org

These studies, often employing high-level quantum chemical methods, investigate the potential energy surfaces of the molecule in its excited electronic states. rsc.org The calculations can identify the pathways for non-radiative decay, such as internal conversion and intersystem crossing, which compete with fluorescence. While specific studies on the excited-state properties of this compound are less common, the theoretical frameworks developed for phenylalanine can be applied to understand how N-methylation might influence these photophysical processes. For instance, the presence of the electron-donating methyl group on the nitrogen atom could potentially alter the energy levels of the excited states and their decay pathways.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide detailed insights into its conformational dynamics, interactions with solvent molecules, and its behavior within larger biological systems such as proteins.

The foundation for accurate MD simulations lies in the development of robust molecular force fields. The Automated Topology Builder (ATB) and Repository, for instance, provides force field parameters for molecules like N-Methyl-L-phenylalanine, which are essential for simulations of biomolecular systems. These parameters are crucial for studying biomolecule-ligand complexes, performing free energy calculations, and refining X-ray crystal structures. The process often involves quantum mechanical (QM) calculations to derive charges and other parameters, ensuring the force field accurately represents the molecule's behavior. frontiersin.org

MD simulations have been effectively used to explore the impact of methylation on the dynamics of the phenylalanine side chain. In studies on zinc finger miniproteins, systematic methylation of the phenylalanine ring, combined with MD and metadynamics simulations, has helped to generate free energy profiles for each derivative. nih.govsemanticscholar.org These computational methods complement experimental techniques like NMR spectroscopy to provide a detailed description of side chain mobility. nih.govsemanticscholar.org While these studies focus on ring methylation rather than N-methylation, the methodology is directly applicable. For this compound, simulations could elucidate how the N-methyl group restricts the conformational freedom of the peptide backbone and influences the orientation of the phenyl side chain. This is particularly important for understanding how N-methylation affects the structure and function of peptides and proteins where this modified amino acid is incorporated.

A key aspect explored through MD simulations is the interaction with the surrounding environment, particularly water. Simulations can reveal the structure of the hydration shell around this compound and quantify the energetic contributions of these interactions. For related molecules like N-acetyl-phenylalaninylamide (NAPA), computational studies have investigated the dynamics of deactivation from excited states, showing how the environment and solvation impact the peptide's photodynamics. researchgate.net

The table below summarizes common parameters and outputs from MD simulations relevant to this compound.

| Simulation Parameter/Output | Description | Relevance to this compound |

| Force Field | A set of parameters and equations used to describe the potential energy of a system of particles. Examples include GROMOS, AMBER, CHARMM. | Defines the interactions for this compound atoms, enabling the simulation of its dynamic behavior. flinders.edu.au |

| Solvent Model | Representation of the solvent (e.g., water) in the simulation. Can be explicit (e.g., TIP3P) or implicit. | Crucial for accurately modeling the hydrophobic and hydrophilic interactions of the phenyl ring and the charged termini. oup.com |

| Simulation Time | The duration of the simulated physical time, typically ranging from nanoseconds to microseconds. | Determines the timescale of dynamic events that can be observed, such as side-chain rotations or conformational changes. oup.com |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Used to assess the stability of the this compound conformation over the course of a simulation. frontiersin.org |

| Free Energy Profile | The energy of the system as a function of one or more reaction coordinates (e.g., dihedral angles). | Can be generated using enhanced sampling techniques like metadynamics to understand conformational preferences and energy barriers to rotation. nih.govsemanticscholar.org |

Modeling of Substrate Recognition Mechanisms

Computational modeling is instrumental in understanding how this compound is recognized by proteins, such as enzymes and transporters. These models can predict binding poses, identify key interactions, and explain the basis for substrate specificity.

The presence of the methyl group on the nitrogen atom introduces steric bulk and alters the hydrogen bonding capacity compared to native phenylalanine. Modeling studies can elucidate how these changes affect binding to a protein's active site. For example, research on the L-type amino acid transporter 1 (LAT1) has shown that it can accommodate phenylalanine analogs with modifications. nih.gov Studies on α-methyl-phenylalanine, a structural isomer of this compound, reveal a preference for LAT1 over LAT2, highlighting the transporter's sensitivity to methylation. nih.gov Computational docking and MD simulations can be used to model the binding of this compound to such transporters, predicting its affinity and transport efficiency.

In the context of enzymes, computational modeling can shed light on how this compound might act as a substrate or inhibitor. For instance, in phenylalanine hydroxylase, which converts L-phenylalanine to L-tyrosine, MD simulations have been used to study the binding of the natural substrate and various cofactor analogs. tandfonline.com Similar computational approaches could be applied to this compound to determine if and how it binds to the active site and whether the N-methyl group interferes with the catalytic process.

Directed evolution strategies for enzymes often employ computational modeling to understand the molecular basis for altered substrate specificity. acs.org By modeling dipeptidyl-enzyme intermediates, researchers can gain insights into how mutations in an active site, such as that of the cyclodipeptide synthase AlbC, enhance the recognition of non-canonical amino acids. acs.org This approach could be used to engineer enzymes that specifically recognize and process this compound. The key interactions governing recognition can be dissected using these models, as shown in studies of other enzymes like ALKBH5, where specific residues form hydrogen bonds and hydrophobic contacts critical for binding the N6-methyladenosine substrate. oup.com

The table below outlines computational methods used to model substrate recognition.

| Modeling Technique | Description | Application to this compound Recognition |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Predicts the binding pose of this compound in an enzyme active site or transporter binding pocket. |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. | Refines docked poses and evaluates the stability of the protein-ligand complex, revealing key dynamic interactions. tandfonline.comacs.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats a small, important part of the system (e.g., the active site) with high-accuracy quantum mechanics and the rest with classical molecular mechanics. | Provides a highly accurate description of electronic effects during bond-making/breaking events if this compound undergoes a chemical transformation. |

| Site-Saturation Mutagenesis Modeling | Involves computationally modeling the effect of mutating specific amino acid residues in a binding pocket. | Can be used to predict mutations in a protein that would enhance its binding affinity and specificity for this compound. acs.org |

Thermodynamic Analysis of Molecular Recognition and Complexation

The binding of this compound to a biological target is governed by the thermodynamics of the interaction, specifically the change in Gibbs free energy (ΔG) upon complexation. Computational methods are essential for calculating this binding free energy and dissecting its enthalpic and entropic components, providing a quantitative understanding of molecular recognition.

A widely used method for this purpose is the Molecular Mechanics with Poisson–Boltzmann and Surface Area solvation (MM-PBSA) approach. oup.com This method combines molecular mechanics energy calculations with continuum solvation models to estimate the free energy of binding from a series of snapshots taken from an MD simulation. It has been successfully applied to study the interactions between phenylalanine derivatives and host molecules like cucurbit tandfonline.comuril, showing good agreement with experimental results. oup.com

More rigorous, albeit computationally intensive, methods for calculating binding free energies include thermodynamic integration (TI) and free energy perturbation (FEP). These "alchemical" free energy calculations compute the free energy difference between two states by simulating a non-physical pathway that transforms one molecule into another. For example, TI has been used to determine the relative binding free energies of inhibitors to Phenylethanolamine N-methyltransferase (PNMT), providing a robust way to understand structure-activity relationships. flinders.edu.au Such a study could be designed to calculate the thermodynamic penalty or benefit of adding the N-methyl group to phenylalanine when binding to a specific protein target.

The table below details key thermodynamic parameters and the computational methods used to calculate them in the context of this compound complexation.

| Thermodynamic Parameter | Description | Computational Method |

| Binding Free Energy (ΔG_bind) | The overall free energy change upon binding of a ligand to a receptor. A negative value indicates a spontaneous process. | MM-PBSA, Thermodynamic Integration (TI), Free Energy Perturbation (FEP). flinders.edu.auoup.com |

| Enthalpy of Binding (ΔH_bind) | The change in enthalpy upon binding, reflecting changes in bonding and non-bonded interactions (van der Waals, electrostatic). | Can be estimated from MM-PBSA calculations or derived from temperature-dependent free energy calculations. |

| Entropy of Binding (ΔS_bind) | The change in entropy upon binding, reflecting changes in the conformational freedom of the ligand and protein, and the release of solvent molecules. | Often calculated using methods like normal mode analysis (nmode) on snapshots from MD simulations. oup.com |

| Solvation Free Energy (ΔG_solv) | The free energy change associated with transferring a molecule from a vacuum to a solvent. | Implicit solvent models (e.g., Poisson-Boltzmann or Generalized Born) are used within MM-PBSA/GBSA. nih.gov |

Advanced Derivatives and Analogues of N Methyl N Phenylalanine and Their Research Applications

Protected N-Methyl-N-Phenylalanine Derivatives (e.g., Nα-Boc, N-Carbobenzoxy)

In peptide synthesis, the protection of the α-amino group is a critical step to ensure selective bond formation. For this compound, common protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z).

Nα-Boc-N-methyl-phenylalanine is a widely utilized derivative in solid-phase peptide synthesis. chemimpex.com The Boc group provides robust protection under various coupling conditions and can be readily removed with mild acids. This derivative is crucial for the systematic assembly of complex peptides, where the N-methyl group imparts unique conformational constraints and increased resistance to enzymatic degradation. chemimpex.com Its applications extend to the development of novel therapeutics and the study of protein-protein interactions. chemimpex.com

N-Carbobenzoxy-N-methyl-L-phenylalanine (Z-N-Me-Phe-OH) is another key protected form of N-methyl-L-phenylalanine. cymitquimica.com The Cbz group, removable by catalytic hydrogenation, offers an alternative deprotection strategy, which is useful in the synthesis of sensitive peptides. This derivative is employed in the synthesis of neurokinin antagonists and other biologically active peptides. chemicalbook.com

| Derivative Name | Protecting Group | Key Research Applications |

| Nα-Boc-N-methyl-phenylalanine | tert-butyloxycarbonyl (Boc) | Solid-phase peptide synthesis, drug development, protein interaction studies. chemimpex.com |

| N-Carbobenzoxy-N-methyl-L-phenylalanine | Benzyloxycarbonyl (Cbz or Z) | Synthesis of neurokinin antagonists, preparation of antimicrobial metal complexes. cymitquimica.comchemicalbook.com |

N-Alkyl/Aryl Substituted Phenylalanine Analogues (e.g., N-Benzyl, N,N-Dimethyl)

Further substitution on the nitrogen atom of phenylalanine yields analogues with altered steric and electronic properties, which can influence their biological activity and applications.

N,N-Dimethyl-L-phenylalanine is used in peptide synthesis and as a chiral additive in chromatography. sigmaaldrich.comsigmaaldrich.com It can be used to prepare Cu(II)-L-amino acid complexes, which act as chiral mobile phase additives for the resolution of enantiomers. sigmaaldrich.comchemicalbook.com In synthesis, its incorporation can significantly impact the conformation and properties of the resulting peptide.

N-Benzyl-L-phenylalanine represents an analogue with a bulky aromatic substituent on the nitrogen. sigmaaldrich.com This modification dramatically increases the steric hindrance around the chiral center, which can be exploited in the design of peptidomimetics and other sterically demanding structures.

| Analogue Name | N-Substituent(s) | Key Research Applications |

| N,N-Dimethyl-L-phenylalanine | Two methyl groups | Peptide synthesis, chiral mobile phase additive for enantiomeric resolution. sigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| N-Benzyl-L-phenylalanine | One benzyl (B1604629) group | Research in sterically hindered peptide analogues and peptidomimetics. sigmaaldrich.com |

Ring-Substituted Phenylalanine Derivatives (e.g., ortho-substituted, 4-nitro)

Modification of the phenyl ring of this compound introduces a wide range of functionalities, enabling its use as a versatile building block and molecular probe.

Ortho-substituted phenylalanine derivatives , including those with halide, methyl, methoxy, nitro, and nitrile groups at the ortho-position, have been genetically encoded in both Escherichia coli and mammalian cells. nih.govnih.govacs.orgacs.org This has been achieved using engineered pyrrolysyl-tRNA synthetase mutants, expanding the genetic code to include these non-canonical amino acids. nih.govnih.govacs.orgacs.org These analogues are valuable tools for biochemical and biophysical studies, such as probing protein structure and function. For instance, o-cyano-phenylalanine can be used as a fluorescent probe to study protein folding. nih.govacs.org

N-Methyl-4-nitro-L-phenylalanine is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com The nitro group enhances the molecule's reactivity, making it a valuable building block for creating diverse bioactive molecules and for studying protein interactions. chemimpex.com L-4-Nitrophenylalanine itself is an important intermediate in many medicinal syntheses and can be synthesized by the nitration of L-phenylalanine. researchgate.net

| Derivative Name | Ring Substitution | Key Research Applications |

| ortho-Substituted Phenylalanines | Halides, methyl, methoxy, nitro, nitrile at the ortho-position | Genetic incorporation into proteins for biochemical and biophysical studies, fluorescent probes. nih.govnih.govacs.orgacs.org |

| N-Methyl-4-nitro-L-phenylalanine | Nitro group at the 4-position | Intermediate in pharmaceutical synthesis (e.g., for neurological disorders), building block for bioactive molecules. chemimpex.com |

Dipeptide and Cyclic Dipeptide Analogues Incorporating this compound

The incorporation of this compound into dipeptides and their cyclic counterparts, known as diketopiperazines (DKPs), has significant implications for their structure and function. The N-methylation restricts the conformational flexibility of the peptide backbone, which can pre-organize the molecule into specific secondary structures.

Studies on cyclic dipeptides containing N-methyl-phenylalanine have provided insights into the forces that govern their solid-state structure. iucr.org The absence of N-H hydrogen bond donors in these N-methylated analogues leads to crystal packing that is dominated by weaker intermolecular forces. iucr.org Phenylalanine-containing cyclic dipeptides have also been investigated as low molecular weight hydrogelators. nih.gov

| Analogue Type | Key Features and Research Findings |

| Cyclic Dipeptides (Diketopiperazines) | N-methylation removes N-H hydrogen bond donors, influencing crystal packing. iucr.org Studied for their conformational properties and potential as hydrogelators. iucr.orgnih.gov |

| Linear Dipeptides | N-methylation impacts peptide bond conformation and can be used to modulate the therapeutic properties of antimicrobial peptides. mdpi.com |

This compound as a Component in Complex Natural Products and Synthetic Targets

N-methylated amino acids are frequently found in a variety of natural products, where they often contribute to the molecule's bioactivity and metabolic stability. nih.gov

This compound is a constituent of several complex natural products, including the immunosuppressant cyclosporine A and the anticancer agent actinomycin (B1170597) D. nih.gov The presence of N-methylated residues in these molecules is often crucial for their biological function, as it can enhance membrane permeability and protect against proteolytic degradation. nih.govnih.gov

Furthermore, N-methyl-L-phenylalanine is a key building block in the total synthesis of natural products like Pepticinnamin E. researchgate.netasianpubs.org The development of efficient synthetic routes to N-methylated amino acids and their protected derivatives is therefore of significant interest in synthetic chemistry. researchgate.netasianpubs.org N-methylated peptides are also being explored as "β-sheet breakers" to inhibit the aggregation of amyloid peptides associated with Alzheimer's disease. nih.gov

| Context | Examples and Significance |

| Natural Products | Found in cyclosporine A, actinomycin D, and other bioactive peptides. nih.gov Contributes to increased bioavailability and enzymatic stability. nih.govnih.gov |

| Synthetic Targets | A key intermediate in the total synthesis of Pepticinnamin E. researchgate.netasianpubs.org Used in the design of peptidomimetics and inhibitors of peptide aggregation. nih.gov |

Future Directions in N Methyl N Phenylalanine Research

Development of Novel Stereoselective Synthesis Methods

The precise stereochemical control during the synthesis of N-methyl-N-phenylalanine is paramount for its application in biologically active molecules. Future research will undoubtedly focus on the development of more efficient and highly stereoselective synthetic methodologies. Current methods, while effective, often present challenges in terms of reaction conditions, scalability, and environmental impact.

Promising areas of development include the refinement of catalytic asymmetric N-methylation of phenylalanine derivatives. This could involve the design of novel chiral catalysts, including transition metal complexes and organocatalysts, that can achieve high enantioselectivity under mild conditions. Furthermore, enzymatic and chemo-enzymatic approaches are gaining traction as sustainable alternatives to traditional chemical synthesis. acs.org The use of engineered enzymes, such as N-methyltransferases, could provide a highly specific and efficient route to enantiopure this compound. mdpi.com

Solid-phase synthesis techniques, which are instrumental in peptide chemistry, will also see continued innovation. nih.gov The development of novel linkers and protecting groups tailored for N-methylated amino acids will streamline the synthesis of complex peptides containing this compound, enabling the creation of novel therapeutic and research compounds. springernature.com

Table 1: Comparison of Synthetic Strategies for this compound

| Synthesis Method | Advantages | Disadvantages | Future Research Focus |

| Reductive Amination | Readily available starting materials, scalable. | Often requires harsh reducing agents, potential for over-methylation. | Development of milder and more selective reducing agents. |

| Oxazolidinone Method | Good stereochemical control. | Multi-step process, use of protecting groups. | One-pot synthesis protocols, improved atom economy. |

| Catalytic Asymmetric N-Methylation | High enantioselectivity, potential for high turnover numbers. | Catalyst design can be complex and expensive. | Development of earth-abundant metal catalysts and robust organocatalysts. |

| Enzymatic Synthesis | High stereospecificity, mild reaction conditions, environmentally friendly. | Enzyme availability and stability can be limiting factors. | Enzyme engineering for broader substrate scope and improved stability. |

| Solid-Phase Synthesis | Amenable to automation, suitable for peptide synthesis. | Can be costly for large-scale production, potential for side reactions. | Novel linkers and cleavage strategies for N-methylated residues. |

Exploration of this compound in Advanced Material Science Applications

While the direct application of neat this compound in material science is an emerging area, its incorporation into larger molecular architectures holds significant promise. The unique conformational constraints imposed by the N-methyl group can influence the self-assembly and bulk properties of materials.

A key area of future research lies in the development of novel polymers and hydrogels containing this compound. For instance, poly-N-acryloyl-(l-phenylalanine methyl ester) has been used to create hollow core nanocapsules for drug delivery. rsc.org The introduction of an N-methyl group into similar polymer backbones could further modulate their physicochemical properties, such as their thermal stability, mechanical strength, and responsiveness to stimuli.

Furthermore, the incorporation of this compound into peptide-based nanomaterials is a burgeoning field. Self-assembling peptides containing phenylalanine have been shown to form a variety of nanostructures, including nanotubes and fibrils. mdpi.comscispace.com The N-methyl group can alter the hydrogen bonding patterns and steric interactions that govern this self-assembly process, potentially leading to the formation of novel nanomaterials with unique morphologies and functionalities for applications in tissue engineering, biosensing, and nanotechnology.

Integration with in silico Drug Design and Discovery Platforms

Computational modeling and in silico screening have become indispensable tools in modern drug discovery. openmedicinalchemistryjournal.com The integration of this compound into these platforms is a critical future direction that will accelerate the design of novel therapeutics. The N-methylation of a peptide backbone significantly impacts its conformational flexibility and its ability to form hydrogen bonds. peptide.com

Future research will focus on developing and refining force fields and algorithms that can accurately model the conformational behavior of N-methylated peptides. semanticscholar.org This will enable more reliable predictions of how the incorporation of this compound affects the three-dimensional structure of a peptide and its interaction with biological targets. Molecular dynamics simulations can provide insights into the dynamic behavior of these modified peptides, revealing how N-methylation influences their binding affinity and selectivity. nih.gov

Virtual screening of libraries containing this compound-modified peptides against various protein targets will become a powerful strategy for identifying novel lead compounds. mdpi.com These in silico approaches can significantly reduce the time and cost associated with traditional high-throughput screening, allowing researchers to focus on the most promising candidates for further experimental validation.

Table 2: Impact of N-Methylation on Peptide Properties for In Silico Modeling

| Property | Effect of N-Methylation | Implication for In Silico Drug Design |

| Conformational Flexibility | Reduced due to steric hindrance. | Simplifies conformational sampling and can lead to more defined binding modes. |

| Hydrogen Bonding | Amide proton is replaced, eliminating a hydrogen bond donor. | Alters interaction patterns with target proteins, requiring careful consideration in docking studies. |

| Lipophilicity | Increased. | Affects predicted membrane permeability and pharmacokinetic properties. |

| Proteolytic Stability | Increased due to steric hindrance around the peptide bond. | Improves predicted in vivo half-life. |

Deeper Mechanistic Understanding of Enzymatic Recognition and Biotransformation Pathways

The biosynthesis and degradation of this compound are governed by specific enzymatic pathways. A deeper understanding of these mechanisms is crucial for both biotechnological production and for elucidating its physiological roles. Future research will likely focus on the identification and characterization of novel enzymes involved in the N-methylation of phenylalanine and the subsequent biotransformation of the resulting compound.

The study of N-methyltransferases that specifically act on phenylalanine will provide insights into the structural determinants of substrate recognition and the catalytic mechanism of methyl group transfer. mdpi.comnih.gov This knowledge can be leveraged for the rational design of engineered enzymes with improved catalytic efficiency and altered substrate specificity.

Furthermore, investigating the metabolic fate of this compound in various organisms will shed light on its biotransformation pathways. This includes identifying the enzymes responsible for its degradation and the resulting metabolites. Such studies are essential for understanding its potential biological activities and for assessing its safety profile in therapeutic applications.

Advanced Spectroscopic Probes Utilizing this compound Analogues

The development of novel spectroscopic probes is essential for studying biological systems with high sensitivity and specificity. Analogues of this compound incorporating fluorescent or other spectroscopic reporters represent a promising avenue for future research.

The intrinsic fluorescence of the phenyl group in phenylalanine can be modulated by the introduction of various substituents. bohrium.com Future work will likely involve the synthesis of this compound analogues with enhanced quantum yields, longer fluorescence lifetimes, and environmentally sensitive emission properties. These "smart" probes could be incorporated into peptides and proteins to study conformational changes, protein-protein interactions, and ligand binding events. nih.govresearchgate.net

Beyond fluorescence, the incorporation of isotopes (e.g., ¹³C, ¹⁵N) into this compound can provide powerful tools for nuclear magnetic resonance (NMR) spectroscopy. These labeled analogues can be used to probe the structure and dynamics of peptides and proteins in solution, providing atomic-level insights that are often difficult to obtain with other techniques.

Q & A

Q. What synthetic methodologies are commonly employed for N-methyl-N-phenylalanine, and how can reaction parameters be optimized?

this compound is typically synthesized via alkylation or acylation of phenylalanine derivatives. For example, analogous protocols for N-formyl-L-phenylalanine involve reacting L-phenylalanine with formyl chloride in anhydrous solvents (e.g., dichloromethane) under alkaline catalysis . Optimization includes:

- Solvent selection : Polar aprotic solvents enhance reactivity.

- Temperature control : Reactions often proceed at 0–25°C to minimize side products.

- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) improves yield . Characterization via H/C NMR and mass spectrometry ensures structural fidelity, referencing literature values for validation .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H/C NMR identifies methyl and phenyl group positions, with chemical shifts compared to databases like NIST .

- X-ray crystallography : Resolves stereochemistry and confirms backbone conformation, as demonstrated for N-acetyl-tauryl-L-phenylalanine methyl ester .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>99%) using reverse-phase columns and UV detection .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Employ fume hoods to prevent inhalation of dust or vapors .

- Storage : Keep sealed in cool, dry conditions away from oxidizers .

Advanced Research Questions

Q. How can researchers address inconsistencies in spectroscopic data for this compound derivatives?

Contradictions may arise from solvent effects, tautomerism, or impurities. Strategies include:

- Multi-technique validation : Cross-validate NMR with IR spectroscopy or X-ray crystallography .

- Dynamic NMR studies : Resolve conformational equilibria by varying temperature .

- Reproducibility checks : Follow standardized protocols per Beilstein Journal guidelines to ensure data reliability .

Q. What strategies mitigate batch-to-batch variability during this compound synthesis?

Q. How do steric and electronic effects influence this compound’s reactivity in peptide coupling reactions?

The methyl group introduces steric hindrance, reducing nucleophilicity at the α-amino group. Electronic effects from the phenyl ring stabilize intermediates via resonance. For example:

Q. What role does this compound play in modulating enzyme interactions, and how can this be studied?

Methylation alters binding affinity to enzymes like formyl peptide receptors (FPRs). Methods to study interactions:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics in real-time .

- Molecular docking simulations : Predict binding modes using software like AutoDock .

- Enzymatic assays : Measure activity changes in the presence of methylated vs. unmethylated analogs .

Methodological Best Practices

- Data reporting : Include detailed experimental sections with reaction yields, spectral data, and purity metrics per Beilstein Journal standards .